(R)-Darifenacin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Darifenacin-d4 is a deuterated form of Darifenacin, a medication primarily used to treat urinary incontinence. The compound is characterized by the substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in scientific research to study metabolic pathways and pharmacokinetics due to the slight differences in the behavior of deuterium compared to hydrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Darifenacin-d4 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring, which is a crucial structural component of ®-Darifenacin-d4.
Introduction of the Deuterium Atoms: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. This can be achieved using deuterated reagents or solvents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is then synthesized and attached to the benzofuran structure.
Final Assembly: The final step involves the coupling of the benzofuran and pyrrolidine rings to form ®-Darifenacin-d4.
Industrial Production Methods
Industrial production of ®-Darifenacin-d4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-Darifenacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols or amines.
Scientific Research Applications
®-Darifenacin-d4 has several scientific research applications:
Pharmacokinetics: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Darifenacin, providing insights into its absorption, distribution, metabolism, and excretion.
Drug Development: It serves as a reference compound in the development of new drugs, helping to understand the behavior of similar compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems, particularly in relation to its antimuscarinic properties.
Industrial Applications: In the industry, ®-Darifenacin-d4 is used in the development of analytical methods and quality control processes.
Mechanism of Action
®-Darifenacin-d4 exerts its effects by selectively antagonizing the muscarinic M3 receptor. This receptor is involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking the M3 receptor, ®-Darifenacin-d4 reduces bladder muscle contractions, thereby alleviating symptoms of urinary incontinence. The molecular targets include the muscarinic acetylcholine receptors, and the pathways involved are primarily related to cholinergic signaling .
Comparison with Similar Compounds
Similar Compounds
Darifenacin: The non-deuterated form of ®-Darifenacin-d4, used for similar therapeutic purposes.
Solifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Vibegron: A beta-3 adrenergic agonist used for the treatment of overactive bladder.
Uniqueness
®-Darifenacin-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms result in slightly different pharmacokinetic properties, making it valuable for detailed metabolic studies. Additionally, the deuterated form can offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Properties
CAS No. |
1261734-81-9 |
---|---|
Molecular Formula |
C₂₈H₂₆D₄N₂O₂ |
Molecular Weight |
430.57 |
Synonyms |
(R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine; ent-Darifenacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.